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[(2E,4E)-Octadienoyl]-N-

isobutylamide

Cat. No.: B12647362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicological assessment of (2E,4E)-

Octadienoyl-N-isobutylamide based on available data for structurally related compounds. No

direct toxicological studies have been identified for (2E,4E)-Octadienoyl-N-isobutylamide itself.

The information herein should be used for informational purposes only and is not a substitute

for compound-specific toxicological evaluation.

Introduction
(2E,4E)-Octadienoyl-N-isobutylamide is a member of the N-isobutylamide (NAI) class of

compounds, which are naturally occurring lipids found in various plant species. NAIs are known

for their diverse biological activities, including immunomodulatory, anti-inflammatory, and

analgesic effects. As interest in the therapeutic potential of these compounds grows, a

thorough understanding of their toxicological profile is essential for safe drug development. This

technical guide summarizes the currently available, albeit limited, toxicological data on N-

isobutylamides to provide a preliminary assessment of (2E,4E)-Octadienoyl-N-isobutylamide.

Data Presentation: Toxicology of Structurally
Related N-Isobutylamides
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Due to the absence of direct toxicological data for (2E,4E)-Octadienoyl-N-isobutylamide, this

section presents data from structurally similar N-isobutylamides. This approach, known as

read-across, is a common practice in toxicology for preliminary hazard identification but has

inherent limitations.

Acute Toxicity
Acute toxicity studies are designed to determine the potential for adverse effects following a

single high-dose exposure to a substance. The median lethal dose (LD50) is a common metric,

representing the dose at which 50% of the test animals are expected to die.

Table 1: Acute Oral Toxicity of a Structurally Related N-Isobutylamide

Compound
Name

Structure Animal Model LD50 Reference

Hydroxy-α-

sanshool
Mouse 73 mg/kg [1]

Note: The structure of Hydroxy-α-sanshool is provided for comparative purposes. It shares the

N-isobutylamide moiety but has a longer and more complex fatty acid chain compared to

(2E,4E)-Octadienoyl-N-isobutylamide.

Cytotoxicity
Cytotoxicity assays assess the ability of a substance to cause cell death or damage. The half-

maximal inhibitory concentration (IC50) is a common endpoint, indicating the concentration of a

substance required to inhibit a biological process (e.g., cell growth) by 50%.

Table 2: In Vitro Cytotoxicity of Structurally Related N-Isobutylamides
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Compound
Name

Cell Line Assay IC50 Reference

Spilanthol

Human Cervix

Adenocarcinoma

(HeLa)

MTT 48.8 µg/mL [2]

Spilanthol

Human

Myelogenous

Leukemia (K562)

MTT 29.1 µg/mL [2]

Pellitorine

Human

Promyelocytic

Leukemia (HL-

60)

Not Specified 13.0 µg/mL

Pellitorine
Human Breast

Cancer (MCF-7)
Not Specified 1.8 µg/mL

Genotoxicity
Genotoxicity assays evaluate the potential of a substance to damage genetic material (DNA).

The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for

mutagenic potential.

Table 3: Genotoxicity of a Preparation Containing N-Isobutylamides

Test
Substance

Assay
Test
System

Metabolic
Activation
(S9)

Result Reference

Black Pepper

Extract
Ames Test

Salmonella

typhimurium

With and

Without

Non-

mutagenic

Note: This study was conducted on a complex extract and not an isolated N-isobutylamide. The

specific contribution of the amide components to the overall result is not known.

Experimental Protocols
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Detailed experimental protocols are crucial for the replication and validation of toxicological

studies. Below are generalized protocols for the key assays mentioned in this guide.

Acute Oral Toxicity (LD50) - General Up-and-Down
Procedure (UDP)
The Up-and-Down Procedure is a method for determining the LD50 that uses fewer animals

than traditional methods.

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

Dose Selection: A starting dose is chosen based on available information, typically near the

estimated LD50.

Dosing: A single animal is dosed with the starting concentration.

Observation: The animal is observed for signs of toxicity and mortality over a defined period

(e.g., 48 hours).

Dose Adjustment:

If the animal survives, the dose for the next animal is increased by a fixed factor (e.g.,

1.5).

If the animal dies, the dose for the next animal is decreased by a fixed factor (e.g., 0.7).

Iteration: This sequential dosing continues until a sufficient number of reversals in outcome

(survival/death) are observed.

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on

the pattern of outcomes.

Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a

control.

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will

reduce the yellow MTT to a purple formazan.

Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to

dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength

(typically 570 nm) using a microplate reader.

IC50 Calculation: Plot the percentage of cell viability against the compound concentration

and determine the IC50 value.[2]

Genotoxicity - Ames Test (Bacterial Reverse Mutation
Assay)
The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine

operon, rendering them unable to synthesize histidine (His-). The test evaluates the ability of a

substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free

medium.

Strain Selection: Select appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535,

TA1537) to detect different types of mutations.

Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

Exposure: Mix the bacterial culture, the test compound at various concentrations, and either

the S9 mix or a buffer.

Plating: Pour the mixture onto minimal glucose agar plates (lacking histidine).

Incubation: Incubate the plates at 37°C for 48-72 hours.
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Colony Counting: Count the number of revertant colonies on each plate.

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase

in the number of revertant colonies compared to the negative control.

Mandatory Visualizations
Experimental Workflows

Acute Oral Toxicity (LD50) Workflow

MTT Cytotoxicity Assay Workflow

Ames Test (Genotoxicity) Workflow
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Prepare Bacterial Strains (+/- S9) Expose Bacteria to Test Compound Plate on Histidine-free Medium Incubate Count Revertant Colonies Analyze for Mutagenicity

Click to download full resolution via product page

Caption: Standard experimental workflows for key in vivo and in vitro toxicology assays.
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Logical Relationship: Read-Across Approach

(2E,4E)-Octadienoyl-N-isobutylamide
(Target Compound - No Data)

Preliminary Toxicological Assessment
(Inferred Properties)

Inference based on
structural similarity

Hydroxy-α-sanshool
(Structural Analog - Acute Toxicity Data)

Spilanthol
(Structural Analog - Cytotoxicity Data)

Pellitorine
(Structural Analog - Cytotoxicity Data)

Black Pepper Amides
(Analog Mixture - Genotoxicity Data)

Click to download full resolution via product page

Caption: Logical model illustrating the read-across approach for preliminary toxicological

assessment.

Discussion and Conclusion
The initial toxicological assessment of (2E,4E)-Octadienoyl-N-isobutylamide is currently limited

by the lack of direct experimental data. However, by examining data from structurally related N-

isobutylamides, a tentative profile can be constructed.

The available acute toxicity data for hydroxy-α-sanshool (LD50 of 73 mg/kg in mice) suggests

that N-isobutylamides may have a moderate order of acute toxicity. The in vitro cytotoxicity data

for spilanthol and pellitorine indicate that these compounds can be cytotoxic to various cell

lines, with IC50 values in the low to mid-microgram per milliliter range. The lack of mutagenicity

observed for a black pepper extract in an Ames test is a positive but indirect indicator for the

genotoxicity of this class of compounds.

It is crucial to emphasize that these findings are based on structural analogs and may not

accurately reflect the toxicological properties of (2E,4E)-Octadienoyl-N-isobutylamide.

Differences in the length and saturation of the fatty acid chain can significantly influence the

pharmacokinetic and toxicodynamic properties of a molecule.

Therefore, to establish a definitive safety profile for (2E,4E)-Octadienoyl-N-isobutylamide, the

following studies are recommended:
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Acute Oral Toxicity Study: To determine the LD50 and identify signs of acute toxicity.

Genotoxicity Battery: Including a bacterial reverse mutation assay (Ames test) and an in vitro

chromosomal aberration assay.

In Vitro Cytotoxicity Assays: Using a panel of relevant cell lines to determine the IC50 values.

The information presented in this guide serves as a starting point for researchers and drug

development professionals. A comprehensive and compound-specific toxicological evaluation

is a mandatory step in the progression of (2E,4E)-Octadienoyl-N-isobutylamide as a potential

therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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